

BNT314: A Technical Overview of a Novel EpCAMx4-1BB Bispecific Antibody

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT314, also known as GEN1059, is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with 4-1BB (CD137)-expressing T cells, thereby providing a potent co-stimulatory signal to the T cells to enhance their anti-tumor activity. This document provides an in-depth technical guide on the discovery and development history of BNT314, based on publicly available data.

Core Tenets of BNT314

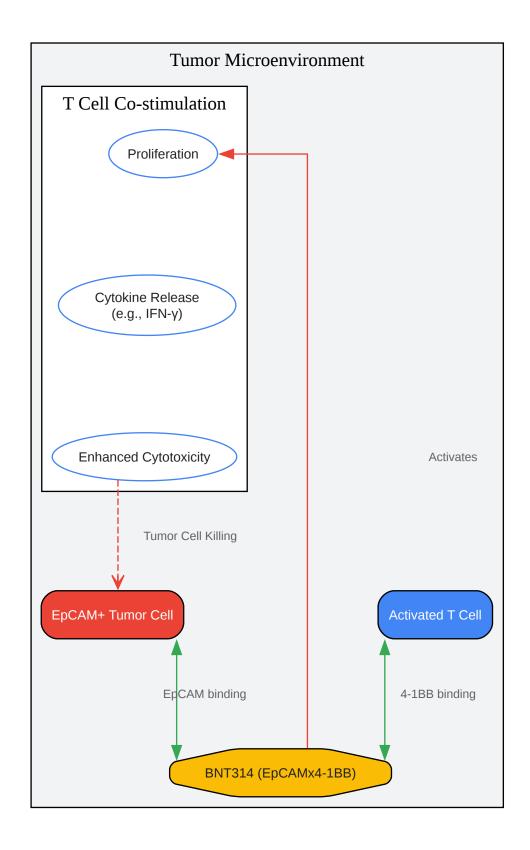
- Dual Targeting: BNT314 simultaneously engages EpCAM, a tumor-associated antigen frequently overexpressed on a variety of solid tumors, and 4-1BB, a key co-stimulatory receptor on activated T cells.
- Conditional Agonism: The 4-1BB agonistic activity of BNT314 is dependent on its binding to EpCAM on tumor cells. This conditional activation is designed to minimize systemic immune activation and potential off-tumor toxicities.
- Synergistic Potential: Preclinical data suggests a synergistic anti-tumor effect when BNT314 is combined with checkpoint inhibitors, such as anti-PD-1 antibodies.



Mechanism of Action

BNT314 is an Fc-inert bispecific antibody that crosslinks EpCAM on tumor cells with the 4-1BB receptor on T cells.[1] This crosslinking mimics the natural clustering of 4-1BB receptors, leading to a potent co-stimulatory signal within the tumor microenvironment. This targeted activation of T cells is intended to enhance their proliferation, cytokine production, and cytotoxic activity against tumor cells.





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Caption: Mechanism of action of BNT314.



Preclinical Development

Preclinical studies have demonstrated that BNT314 enhances T-cell activation, proliferation, and effector functions in vitro. In vivo studies have shown its potential to promote antitumor activity. A key finding from preclinical models is the enhanced anti-tumor activity of BNT314 when used in combination with PD-1 inhibition, suggesting a synergistic effect.[1] This combination has shown the ability to delay tumor outgrowth and prolong survival in murine tumor models that are unresponsive to either single agent.

Preclinical Data Summary

While specific quantitative data from preclinical studies are not yet publicly available, the following table summarizes the qualitative findings.

Assay Type	Key Findings	Quantitative Data Availability	
In Vitro T-Cell Activation	Enhanced T-cell activation, proliferation, and effector functions.	Not Publicly Available	
Ex Vivo Human Tumor Explants	Potentiation of T-cell effector functions, particularly in combination with PD-1 blockade.	Not Publicly Available	
In Vivo Murine Tumor Models	Anti-tumor activity, delayed tumor outgrowth, and prolonged survival, especially in combination with PD-1 inhibition.	Not Publicly Available	

Experimental Protocols

Detailed experimental protocols for the preclinical studies of BNT314 have not been publicly disclosed. However, the following are generalized protocols for key assays used in the preclinical development of similar bispecific antibodies.

In Vitro T-Cell Activation Assay (Generalized Protocol)

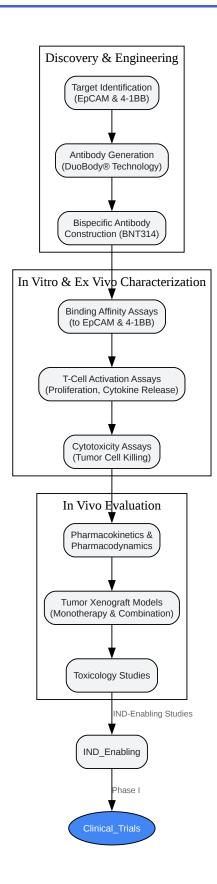


- Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with EpCAM-positive tumor cells.
- Treatment: Addition of BNT314 at various concentrations.
- Incubation: Incubation of the co-culture for 24-72 hours.
- Readout:
 - T-cell proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.
 - \circ Cytokine production: Measurement of cytokines such as IFN- γ and TNF- α in the supernatant by ELISA or multiplex bead array.
 - Cytotoxicity: Quantification of tumor cell lysis using methods like lactate dehydrogenase
 (LDH) release assays or flow cytometry-based killing assays.

In Vivo Xenograft Mouse Model (Generalized Protocol)

- Tumor Implantation: Subcutaneous implantation of EpCAM-expressing human tumor cells into immunodeficient mice (e.g., NSG mice).
- T-cell Transfer: Intravenous or intraperitoneal injection of human PBMCs or isolated T cells.
- Treatment: Administration of BNT314 (and combination agents, if applicable) via a suitable route (e.g., intravenously) at various dose levels and schedules.
- Monitoring:
 - Tumor growth: Regular measurement of tumor volume using calipers.
 - Survival: Monitoring of animal survival over time.
 - Pharmacodynamics: Analysis of immune cell populations and activation markers in peripheral blood and tumor tissue by flow cytometry or immunohistochemistry at the end of the study.





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Caption: Generalized preclinical development workflow for BNT314.



Clinical Development

BNT314 is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.



Trial Identifier	Phase	Title	Interventions	Target Population
NCT06150183	Phase 1/2	A first-in-human, open-label, dose escalation trial with expansion cohorts to evaluate the safety and preliminary efficacy of BNT314 in monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced malignant solid tumors.	BNT314, Pembrolizumab	Advanced solid tumors
NCT07079631	Phase 1/2	A study to test if BNT314 in combination with BNT327 and chemotherapy is beneficial and safe for patients with advanced colorectal cancer.	BNT314, BNT327, Chemotherapy	Metastatic colorectal cancer

Conclusion



BNT314 is a promising bispecific antibody that leverages the co-stimulatory potential of 4-1BB in an EpCAM-dependent manner to drive anti-tumor immunity. Preclinical data supports its mechanism of action and provides a rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The ongoing Phase 1/2 clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic approach for patients with advanced solid tumors. Further disclosure of quantitative preclinical and clinical data will be essential for a comprehensive understanding of its therapeutic potential.

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References

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